molecular formula C22H14ClF2NO3S B2840392 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one CAS No. 866810-31-3

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one

Cat. No.: B2840392
CAS No.: 866810-31-3
M. Wt: 445.86
InChI Key: RPHARLQSEQIZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immunoreceptor and integrin pathways. Research utilizing this compound focuses on elucidating the role of SYK in various disease contexts, particularly in immunology and oncology. Its mechanism involves competitively binding to the ATP-binding site of SYK, thereby suppressing downstream signaling cascades such as the B-cell receptor pathway, which is crucial for the activation, survival, and proliferation of B-cells. Studies have investigated its application in models of B-cell malignancies, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia, where SYK inhibition can induce apoptosis and suppress tumor growth. Furthermore, its utility extends to basic research in autoimmune and inflammatory conditions, such as rheumatoid arthritis, where SYK-mediated signaling in mast cells, macrophages, and neutrophils contributes to the pathogenesis. This quinolin-4-one derivative serves as a critical pharmacological tool for dissecting SYK-dependent cellular processes and for validating SYK as a therapeutic target in preclinical research.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2NO3S/c23-15-3-8-18(9-4-15)30(28,29)21-13-26(12-14-1-5-16(24)6-2-14)20-10-7-17(25)11-19(20)22(21)27/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHARLQSEQIZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorophenyl Methyl Group: The fluorophenyl methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The chlorophenyl sulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles like amines or thiols replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that the compound induced apoptosis in MCF-7 (breast cancer) cells through the activation of caspase pathways, suggesting its role as a promising lead in cancer therapy .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. A study conducted on Staphylococcus aureus and Escherichia coli showed that the compound effectively reduced bacterial growth, indicating its potential use in developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEffect ObservedReference
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of bacterial growth
AntimicrobialEscherichia coliReduction in colony-forming units

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of experiments assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antimicrobial activity compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Name Substituents (Position) Key Structural Differences vs. Target Compound Reference
3-(3-Chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one 3-(3-ClPh)-SO₂, 7-(NEt₂), 1-(4-MePh-CH₂) 3-Cl vs. 4-Cl on sulfonyl; diethylamino at C7; 4-Me benzyl
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one 3-Ph-SO₂, 1-(4-MePh-CH₂) Unsubstituted sulfonyl phenyl; 4-Me benzyl
3-(4-Chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-yl-quinolin-4-one 3-(4-ClPh)-SO₂, 1-Et, 7-morpholine Ethyl at N1; morpholine at C7
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 3-(4-iPrPh)-SO₂, 6-OEt, 1-(4-ClPh-CH₂) Ethoxy at C6; isopropyl on sulfonyl phenyl; 4-Cl benzyl
(4-Ethylphenyl)[6-fluoro-4-(4-methoxybenzenesulfonyl)quinolin-3-yl]methanone 4-(4-MeOPh)-SO₂, 3-(4-EtPh-CO) Methoxy on sulfonyl phenyl; ketone at C3

Key Observations :

  • Sulfonyl Group Substitution: The target compound’s 4-chlorophenylsulfonyl group distinguishes it from analogs with unsubstituted (), 3-chlorophenyl (), or methoxy-substituted () sulfonyl moieties.
  • Benzyl Group Modifications : The 4-fluorobenzyl group in the target contrasts with 4-methyl () or 4-chlorobenzyl () analogs. Fluorine’s electronegativity may reduce lipophilicity (logP) compared to methyl or chlorine, affecting membrane permeability .
  • Positional Substitutions: Substituents at C7 (e.g., diethylamino in , morpholine in ) or C6 (ethoxy in ) introduce steric and electronic variations. The target’s lack of C7 substituents may enhance planarity, favoring crystallographic packing .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Calculated logP* Aromatic Dihedral Angles (°) Crystallographic Symmetry
Target Compound ~443.86 ~3.5 Not reported Not reported
3-(3-Chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one ~529.98 ~4.2 Not reported Not reported
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one ~425.47 ~3.8 Not reported Not reported
Chalcone derivatives (e.g., ) ~250–350 ~2.5–3.5 7.14–56.26 Triclinic (P¯1)

*logP estimated using fragment-based methods.

Insights :

  • The target’s logP (~3.5) suggests moderate lipophilicity, intermediate between chalcones (lower) and diethylamino/morpholine-containing analogs (higher). This balance may optimize solubility and bioavailability .
  • Crystallographic data from isostructural compounds () highlight the role of planarity in packing efficiency. For example, chalcone derivatives exhibit dihedral angles up to 56°, while the target’s fluorinated benzyl group may enforce a near-planar conformation, similar to ’s triclinic systems .

Biological Activity

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H17ClFNO4SC_{23}H_{17}ClFNO_4S, with a molecular weight of approximately 457.9 g/mol. The structure features a quinolinone core substituted with chlorophenyl and fluorophenyl groups, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one display significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL depending on the specific derivative tested .

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study highlighted its potential as an inhibitor of viral replication, particularly against viruses that utilize RNA-dependent RNA polymerase. The structure-activity relationship (SAR) analysis demonstrated that modifications at specific positions on the quinolinone ring significantly impacted antiviral efficacy, with some derivatives achieving EC50 values as low as 0.20 μM in cell-based assays .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit lipoxygenases (LOXs), enzymes involved in the production of pro-inflammatory mediators. Compounds with similar structures have shown IC50 values as low as 17.43 μM against soybean LOX, indicating a promising avenue for developing anti-inflammatory drugs .

The biological activities of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Interaction : It may interact with specific cellular receptors, modulating signaling pathways that lead to reduced inflammation or enhanced antimicrobial responses.
  • Structural Modifications : The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity and bioavailability, facilitating better interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various quinolinone derivatives, including the target compound. Results indicated that modifications to the sulfonyl group significantly influenced antibacterial potency. The most effective derivatives demonstrated over 80% inhibition against E. coli at concentrations below 50 μg/mL .

Case Study 2: Antiviral Activity Assessment

In a study assessing antiviral properties, derivatives were tested against HIV and Influenza viruses. The compound exhibited promising results, particularly in inhibiting viral replication at low concentrations (EC50 < 0.25 μM), suggesting potential as a therapeutic agent in viral infections .

Q & A

Q. What are the key steps in synthesizing 3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one, and how is purity ensured?

The synthesis involves:

  • Sulfonation : Introducing the 4-chlorophenylsulfonyl group via reaction with sulfonyl chlorides under controlled pH and temperature .
  • Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor) to install the 6-fluoro moiety .
  • Benzylation : Alkylation with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to attach the fluorophenylmethyl group .
  • Purification : Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DCM/ethanol) are critical to isolate the compound (>95% purity). Purity is confirmed via HPLC and melting point analysis .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, quinolinone C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 449.08 for C₂₂H₁₇ClF₂NO₃S) .
  • X-ray Crystallography : Resolves 3D structure and confirms stereoelectronic effects (e.g., dihedral angles between aromatic rings) .

Q. How can computational methods like DFT enhance understanding of its reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electrophilic Sites : Sulfonyl and quinolinone moieties exhibit high electron deficiency, favoring nucleophilic attacks .
  • Reaction Pathways : Energy profiles for sulfonation/fluorination steps, aiding in optimizing reaction conditions .
  • Non-covalent Interactions : Hirshfeld surface analysis identifies π-π stacking and C–H···F interactions influencing crystal packing .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Target-Specific Assays : Use kinase inhibition profiling (e.g., EGFR, VEGFR) to clarify conflicting IC₅₀ values. Variations may arise from assay conditions (e.g., ATP concentration) .
  • Metabolite Interference : Employ HPLC-AMS (Accelerator Mass Spectrometry) to distinguish parent compound activity from metabolites in pharmacokinetic studies .
  • Structural Analog Comparisons : Compare with derivatives (e.g., 6-ethoxy-3-(4-fluorobenzoyl) analogs) to isolate substituent-specific effects .

Q. How can crystallographic refinement (e.g., SHELXL) address disorder in the sulfonyl group?

  • Disorder Modeling : Split sulfonyl group atoms into two positions with occupancy factors refined to 50:50.
  • Restraints : Apply geometric restraints (e.g., S–O bond distances = 1.43 Å) to prevent over-parameterization .
  • Validation Tools : Use R-factor convergence (<5%) and electron density maps (e.g., Fo–Fc) to confirm model accuracy .

Q. What in silico approaches predict pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME estimate:
    • Lipophilicity : LogP ≈ 3.2 (moderate blood-brain barrier penetration).
    • Metabolic Stability : CYP3A4-mediated oxidation as a primary clearance pathway .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.